PF-04447943

Übersicht

Beschreibung

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP). This compound has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer’s disease, sickle cell disease, and inflammatory bowel disease .

Vorbereitungsmethoden

The synthesis of PF-04447943 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Analyse Chemischer Reaktionen

PF-04447943 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazolo[3,4-d]pyrimidinone core and its substituents .

Wissenschaftliche Forschungsanwendungen

Cognitive and Neurological Disorders

Mechanism of Action

PF-04447943 enhances cGMP signaling, which is crucial for synaptic plasticity, learning, and memory. By inhibiting PDE9A, this compound increases cGMP levels in the brain, potentially improving cognitive functions associated with various neurological disorders.

Clinical Studies

- A Phase 2 multicenter study assessed the efficacy and safety of this compound in patients with mild to moderate Alzheimer's disease. Despite being generally well-tolerated, the treatment did not significantly improve cognitive outcomes compared to placebo over 12 weeks .

- Preclinical studies demonstrated that this compound improved memory and learning in animal models, suggesting its potential for enhancing cognitive function in conditions like Alzheimer's disease and schizophrenia .

Table: Summary of Clinical Findings in Cognitive Disorders

| Study Type | Condition | Duration | Dosage | Outcome |

|---|---|---|---|---|

| Phase 2 Trial | Alzheimer's Disease | 12 weeks | 25 mg q12h | No significant improvement |

| Preclinical Study | Various Cognitive Models | Variable | Variable | Improved memory and learning |

Sickle Cell Disease

This compound has been evaluated for its effects on patients with stable sickle cell disease (SCD). A Phase Ib study randomized patients to receive either this compound or placebo, with some receiving hydroxyurea.

Key Findings

- The treatment significantly reduced the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates, as well as levels of soluble E-selectin at day 29 compared to baseline .

- The pharmacokinetic and pharmacodynamic effects indicated that this compound might inhibit pathways contributing to vaso-occlusion in SCD patients .

Table: Summary of Findings in Sickle Cell Disease

| Study Type | Condition | Duration | Dosage | Outcome |

|---|---|---|---|---|

| Phase Ib Trial | Sickle Cell Disease | 29 days | 5 or 25 mg | Reduced aggregates; well tolerated |

Inflammatory Bowel Disease

Recent studies have explored the application of this compound in treating ulcerative colitis (UC), a form of inflammatory bowel disease.

Study Insights

- In a dextran sulfate sodium-induced colitis model in mice, this compound was shown to suppress oxidative stress and inflammation. The compound reversed histopathological changes associated with UC by regulating several signaling pathways including NF-kB and MAPK .

Table: Summary of Findings in Ulcerative Colitis

| Study Type | Condition | Duration | Dosage | Outcome |

|---|---|---|---|---|

| Preclinical Study | Ulcerative Colitis | Variable | Variable | Attenuated inflammation; improved histology |

Wirkmechanismus

PF-04447943 exerts its effects by selectively inhibiting PDE9A, leading to increased levels of cGMP. This elevation in cGMP enhances signaling pathways that regulate various physiological processes, including synaptic plasticity, inflammation, and oxidative stress. The compound’s molecular targets include PDE9A and downstream effectors such as protein kinase G (PKG) and cyclic nucleotide-gated ion channels .

Vergleich Mit ähnlichen Verbindungen

PF-04447943 is often compared with other PDE9A inhibitors, such as BI-409306 and BAY 73-6691. While all these compounds share the ability to inhibit PDE9A and elevate cGMP levels, this compound is unique in its high selectivity and potency. It has demonstrated superior efficacy in preclinical models of cognitive function and inflammatory diseases .

Similar Compounds

- BI-409306

- BAY 73-6691

- PF-4181366

These compounds, like this compound, are being investigated for their potential therapeutic benefits in neurodegenerative and inflammatory diseases .

Eigenschaften

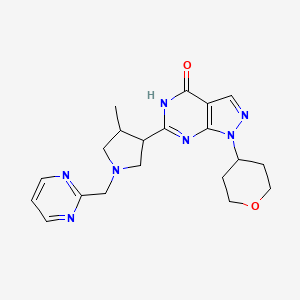

Molekularformel |

C20H25N7O2 |

|---|---|

Molekulargewicht |

395.5 g/mol |

IUPAC-Name |

6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C20H25N7O2/c1-13-10-26(12-17-21-5-2-6-22-17)11-16(13)18-24-19-15(20(28)25-18)9-23-27(19)14-3-7-29-8-4-14/h2,5-6,9,13-14,16H,3-4,7-8,10-12H2,1H3,(H,24,25,28) |

InChI-Schlüssel |

IWXUVYOOUMLUTQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.